molecular formula C9H10N2O4 B2415853 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate CAS No. 1559062-07-5

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate

Cat. No.: B2415853
CAS No.: 1559062-07-5
M. Wt: 210.189
InChI Key: PVROCFZDFSQXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate is a chemical compound with the molecular formula C9H6N2O2·2H2O It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with an aldehyde under acidic conditions. For example, the reaction of benzamidoxime with benzaldehyde in the presence of an acid catalyst can yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-Phenyl-1,2,4-oxadiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate is unique due to its specific substitution pattern and the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-phenyl-1,2,4-oxadiazole-5-carbaldehyde;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.2H2O/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7;;/h1-6H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVROCFZDFSQXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C=O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.